N-(2,4,6-trimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
CAS No.: 899757-52-9
Cat. No.: VC11854994
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899757-52-9 |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-(2,4,6-trimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C19H20N2O4S/c1-12-10-13(2)18(14(3)11-12)20-17(22)8-9-21-19(23)15-6-4-5-7-16(15)26(21,24)25/h4-7,10-11H,8-9H2,1-3H3,(H,20,22) |
| Standard InChI Key | FBKYSLMKOLYHAN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Introduction
Synthesis and Preparation
The synthesis of benzothiazole derivatives typically involves condensation reactions between appropriate precursors. For example, the synthesis of related compounds might involve the reaction of a benzothiazole derivative with an amine in the presence of a coupling agent.
Synthesis Steps:
-
Preparation of Benzothiazole Derivative: This involves the synthesis of the benzothiazole ring system, often through cyclization reactions.
-
Coupling Reaction: The benzothiazole derivative is then coupled with a propanamide precursor in the presence of a catalyst.
Biological Activities
Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often evaluated through in vitro and in vivo studies.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth |
| Anti-inflammatory Activity | Reduction of inflammation |
| Anticancer Activity | Inhibition of cancer cell growth |
Research Findings
While specific research findings on N-(2,4,6-trimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide are not available, related compounds have shown promising results in various biological assays. For instance, some benzothiazole derivatives have demonstrated potent anticancer activity against human tumor cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume